[2-Amino-3-(tert-butoxycarbonyl)piperidin-1-yl](thiophen-3-yl)acetic acid
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Overview
Description
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- is a complex organic compound with a unique structure that includes a piperidine ring, an acetic acid moiety, and a thienyl group
Preparation Methods
The synthesis of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with an appropriate acylating agent.
Introduction of the Thienyl Group: The thienyl group is incorporated via a coupling reaction with a thienyl-containing reagent.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- can be compared with other similar compounds, such as:
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-(4-methylphenyl)-: This compound has a similar structure but includes a methylphenyl group instead of a thienyl group.
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, ethyl ester: This compound features an ethyl ester group and an oxo group, making it structurally distinct yet related.
The uniqueness of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
885275-61-6 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)11-5-4-7-18(13(11)17)12(14(19)20)10-6-8-23-9-10/h6,8-9,11-13H,4-5,7,17H2,1-3H3,(H,19,20) |
InChI Key |
MALROCJOQMXKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1N)C(C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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